molecular formula C10H10F3N3O B2987955 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one CAS No. 923178-17-0

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one

Cat. No.: B2987955
CAS No.: 923178-17-0
M. Wt: 245.205
InChI Key: JLXAJWSULIVPCN-UHFFFAOYSA-N
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Description

“4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one” is a chemical compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Structural Investigation

The compound 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is closely related to various heterocyclic compounds that have been synthesized and structurally investigated. For instance, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized, highlighting the relevance of similar compounds in molecular structure investigations. These investigations include X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties and NMR chemical shifts, showing the importance of such compounds in understanding molecular packing and electronic structure (Shawish et al., 2021).

Metabolic Studies

Research on closely related compounds, such as dipeptidyl peptidase IV inhibitors, explores their metabolism, excretion, and pharmacokinetics in various species, including humans. These studies reveal the compounds' elimination pathways, highlighting the role of specific molecular modifications in influencing metabolic pathways and renal clearance (Sharma et al., 2012).

Chemical Reactions and Applications

Compounds with similar structural features have been used to study chemical reactions such as the catalysis-induced cyclisation of homoallylic sulfonamides, demonstrating the potential of these molecules in synthesizing polycyclic systems through cationic cascades terminated by sulfonamide groups (Haskins & Knight, 2002).

Antineoplastic Activity

Studies on antineoplastic tyrosine kinase inhibitors, like flumatinib, which is structurally related to this compound, detail the identification of metabolites in chronic myelogenous leukemia patients. These investigations provide insight into the main metabolic pathways of such inhibitors in humans after oral administration, contributing to our understanding of their pharmacological activity (Gong et al., 2010).

Coordination Chemistry

Research on the coordination chemistry of penta-azamacrocycles containing a 1,4-piperazine backbone, similar to the core structure of this compound, explores the synthesis and interaction of these compounds with metals. Such studies provide valuable information on the potential applications of these compounds in creating complex structures through multiple coordinative interactions and hydrogen bonds (Alcock et al., 1988).

Future Directions

The future directions for “4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one” and its derivatives are promising. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXAJWSULIVPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Piperazinone (1.16 g, 11.6 mmol), 2-chloro-5-(trifluoromethyl)pyridine (2.10 g, 11.6 mmol) and i-Pr2NEt (4.6 g, 6.4 mL, 36 mmol) were heated at reflux for 40 h in acetonitrile (60 mL). The mixture was concentrated, and the residue was purified by column chromatography (40 g ISCO column eluting with methylene chloride and a 10:1 methanol/ammonium hydroxide mixture; gradient 100% methylene chloride to 90% methylene chloride) to provide the title compound (370 mg, 13%) as a yellow powder: ESI MS m/z 246 [M+H]+.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
13%

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